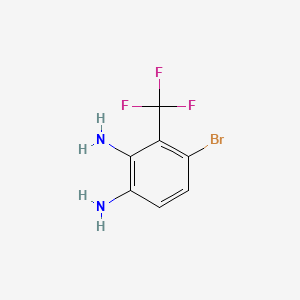

4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE

説明

BenchChem offers high-quality 4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBGMYJEGZATAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

The following is an in-depth technical guide on the synthesis and properties of 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine .

Executive Summary

4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS: 1445995-83-4 ) is a highly specialized fluorinated aromatic intermediate used primarily in the development of small-molecule kinase inhibitors. Its structural core—a 1,2-diamine (ortho-diamine)—serves as the obligate precursor for benzimidazole and quinoxaline scaffolds, both of which are pharmacophores frequently targeting ATP-binding pockets in oncology and immunology drug discovery.

The presence of the trifluoromethyl (-CF₃) group at the 3-position and the bromine (-Br) atom at the 4-position imparts unique electronic and steric properties. The -CF₃ group increases lipophilicity and metabolic stability, while the bromine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage diversification of the drug candidate.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine |

| CAS Number | 1445995-83-4 |

| Molecular Formula | C₇H₆BrF₃N₂ |

| Molecular Weight | 255.04 g/mol |

| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water |

| Key Functional Groups | Primary Amine (x2), Trifluoromethyl, Aryl Bromide |

| pKa (Calculated) | ~3.5–4.5 (First conjugate acid) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), protected from light |

Synthetic Pathways

The synthesis of this crowded tetrasubstituted benzene ring is challenging due to the directing effects of the substituents. The primary challenge is introducing the second amino group at the 2-position, which is sterically "sandwiched" between the existing amino group (at position 1) and the bulky trifluoromethyl group (at position 3).

Retrosynthetic Analysis

The most scalable route typically proceeds via the nitration of a protected aniline precursor , followed by reduction.

-

Target: 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

-

Precursor 1: 4-Bromo-2-nitro-3-(trifluoromethyl)aniline (Requires reduction)

-

Precursor 2: N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide (Requires nitration)

-

Starting Material: 4-Bromo-3-(trifluoromethyl)aniline (Commercially available)[1]

Detailed Synthetic Protocol

Step 1: Protection of Starting Material

Direct nitration of the free aniline leads to oxidation and complex mixtures. Protection as an acetamide is required to moderate reactivity and influence regioselectivity.

-

Reagents: 4-Bromo-3-(trifluoromethyl)aniline, Acetic Anhydride (

), Pyridine, DCM. -

Procedure:

-

Dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in DCM.

-

Add Pyridine (1.2 eq) and cool to 0°C.

-

Add Acetic Anhydride (1.1 eq) dropwise.

-

Stir at RT for 4 hours.

-

Workup: Wash with 1M HCl, then Brine. Dry over

. -

Yield: >90% of N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide .

-

Step 2: Regioselective Nitration (Critical Step)

This step determines the yield of the correct isomer. The acetamide directs ortho and para. The para position relative to NHAc is occupied by Br. The ortho positions are 2 and 6.

-

Position 2: Flanked by NHAc and CF₃ (Sterically hindered).

-

Position 6: Flanked by NHAc and H (Sterically accessible).

-

Note: Standard nitration favors position 6. To access the 1,2-diamine (requiring nitro at position 2), specific conditions or separation of minor isomers is often necessary. Alternatively, a displacement route (see Section 3.3) is preferred if high regioselectivity is required.

-

Reagents:

(Fuming), -

Procedure:

-

Dissolve the acetamide in concentrated

at -10°C. -

Add Fuming

(1.05 eq) dropwise, maintaining temp < 0°C. -

Stir for 1-2 hours.

-

Quench: Pour onto ice water. Filter the precipitate.[2]

-

Purification: The crude solid is a mixture of 6-nitro (major) and 2-nitro (minor). Column Chromatography (Hexane/EtOAc) is required to isolate the 2-nitro isomer .

-

Step 3: Deprotection and Reduction

Once the 2-nitro isomer is isolated:

-

Hydrolysis: Reflux in EtOH/HCl to remove the acetyl group, yielding 4-bromo-2-nitro-3-(trifluoromethyl)aniline .

-

Reduction:

-

Method A (Chemical): Iron powder (5 eq),

, EtOH/Water, reflux. (Preserves the Ar-Br bond). -

Method B (Catalytic):

(1 atm), Pt/C (Sulfided) or Raney Nickel. Caution: Pd/C may cause debromination. -

Preferred: Iron/Acetic Acid or Tin(II) Chloride (

) to ensure the bromine atom remains intact.

-

Alternative Route: Nucleophilic Aromatic Substitution ( )

To avoid the difficult nitration separation, a route starting from 2-Fluoro-3-(trifluoromethyl)nitrobenzene is chemically superior for regiocontrol.

-

Starting Material: 2-Fluoro-3-(trifluoromethyl)nitrobenzene.

-

Bromination: Bromination (NBS/H₂SO₄) targets the position meta to the nitro group and para to the fluorine (Position 5) or ortho to fluorine (Position 3 - blocked). This route is complex due to directing group conflicts.

Recommended Workflow Visualization:

Caption: Synthetic workflow illustrating the "Aniline Route" with the critical isomer separation step required to achieve the 1,2-diamine substitution pattern.

Applications in Drug Discovery

This molecule is a "linchpin" intermediate.[3] The 1,2-diamine moiety is reacted with electrophiles to close the imidazole ring, while the bromine serves as a handle for library generation.

Benzimidazole Synthesis

Reaction with carboxylic acids (or aldehydes + oxidant) yields 4-bromo-5-(trifluoromethyl)benzimidazoles (numbering shifts upon cyclization).

-

Reagents: R-COOH, PPA (Polyphosphoric Acid) or HATU/DMF followed by Acid/Heat.

-

Mechanism: Amide coupling followed by acid-catalyzed dehydration/cyclization.

Cross-Coupling Capabilities

The Ar-Br bond at position 4 is sterically crowded by the adjacent -CF₃ group.

-

Suzuki Coupling: Requires active catalysts (e.g.,

, SPhos-Pd-G2) and higher temperatures. -

Buchwald-Hartwig: Amination at this position is difficult; use strong bases (NaOtBu) and bulky ligands (BrettPhos).

Safety and Handling

-

Hazards: Like most halogenated anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia.

-

Sensitization: Potential skin sensitizer.

-

Stability: The free diamine is prone to oxidation (turning dark brown/black). Store under Argon.

-

Waste: Dispose of as halogenated organic waste.

References

-

BenchChem . Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Link

-

Sigma-Aldrich . Product Entry: 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS 1445995-83-4). Link

-

ChemicalBook . 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine Properties and Suppliers. Link

-

PubChem . Compound Summary: 4-Bromo-3-(trifluoromethyl)aniline (Precursor Data). Link

-

Organic Syntheses . General procedures for Bromination and Nitration of deactivated anilines. Link

Sources

Methodological & Application

Application Notes and Experimental Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This application note provides a detailed experimental protocol and in-depth scientific insights for the Suzuki-Miyaura coupling of 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine , a valuable building block in pharmaceutical and materials science. The presence of an electron-withdrawing trifluoromethyl group, a bromine atom for coupling, and an ortho-diamine functionality presents a unique set of considerations for optimizing this transformation. This guide is designed to provide a robust starting point for researchers, elucidate the rationale behind procedural steps, and offer comprehensive troubleshooting strategies.

Scientific & Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1][2] The catalytic cycle, a fundamental concept in understanding this reaction, consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. The electron-withdrawing trifluoromethyl group on 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine is expected to facilitate this rate-determining step.[3]

-

Transmetalation: The organic moiety from the activated organoboron species is transferred to the palladium center. This step is critically influenced by the choice of base, which activates the boronic acid.[1][4][5]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][3]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials & Equipment

| Reagent/Equipment | Purpose |

| 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine | Starting material |

| Arylboronic acid | Coupling partner |

| Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst for the cross-coupling reaction |

| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Activates the boronic acid for transmetalation |

| Anhydrous solvent (e.g., 1,4-Dioxane, Toluene) | Reaction medium |

| Schlenk flask or reaction vial | Reaction vessel for maintaining an inert atmosphere |

| Magnetic stirrer and heating plate | For agitation and temperature control |

| Inert gas supply (Argon or Nitrogen) | To prevent oxidation of the catalyst and reagents |

| Standard laboratory glassware | For workup and purification |

| Thin-Layer Chromatography (TLC) plates | For monitoring reaction progress |

| Silica gel for column chromatography | For purification of the final product |

| Rotary evaporator | For solvent removal |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

-

Solvent and Catalyst Addition:

-

Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive flow of inert gas.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine to remove the inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Application Notes: Rationale and Troubleshooting

The successful execution of the Suzuki-Miyaura coupling with 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine hinges on several critical parameters. This section provides insights into these factors and offers guidance for optimization and troubleshooting.

Choice of Catalyst and Ligand

The selection of the palladium source and its associated ligand is paramount. For electron-deficient aryl bromides, catalysts with electron-rich and bulky phosphine ligands are often advantageous as they promote the oxidative addition step.[6]

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst that is often effective for a wide range of substrates.

-

PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Known for its high efficiency and thermal stability, making it a robust choice.

-

Buchwald Ligands (e.g., XPhos, SPhos): These bulky, electron-rich biaryl monophosphine ligands are particularly effective for challenging couplings, including those with sterically hindered or electron-deficient substrates. They can also help to minimize side reactions like dehalogenation.

The Crucial Role of the Base

The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid for transmetalation.[1][4][5] The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases:

-

K₂CO₃ (Potassium Carbonate): A mild and commonly used base, often in a biphasic solvent system with water.

-

K₃PO₄ (Potassium Phosphate): A stronger base that can be effective for less reactive substrates.

-

Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, often used for difficult couplings.

-

-

Organic Bases: Generally, inorganic bases are preferred for this type of coupling.

The presence of the acidic N-H protons of the diamine moiety requires careful consideration of the base. A base that is too strong could potentially deprotonate the aniline, leading to undesired side reactions or catalyst inhibition.

Solvent Selection

Aprotic solvents are generally preferred for Suzuki-Miyaura couplings to avoid protodeboronation of the boronic acid.[7]

-

1,4-Dioxane and Toluene: Excellent choices for their ability to dissolve the reactants and their relatively high boiling points, allowing for a suitable reaction temperature range.

-

Aqueous Mixtures: Some protocols utilize a mixture of an organic solvent and water, particularly when using carbonate bases. The water can aid in dissolving the base and facilitating the activation of the boronic acid.

Potential Challenges and Troubleshooting

Workflow for Troubleshooting a Failed Suzuki Coupling

Caption: A systematic workflow for troubleshooting common issues in Suzuki coupling.

-

Dehalogenation: The reduction of the aryl bromide to the corresponding aniline is a common side reaction, particularly with electron-deficient substrates.[7][8]

-

Identification: This can be identified by the appearance of a new, less polar spot on TLC or by GC-MS and NMR analysis of the crude reaction mixture.[8]

-

Mitigation:

-

Ligand Choice: Employing bulky, electron-rich ligands such as XPhos or SPhos can often suppress dehalogenation by favoring the desired cross-coupling pathway.

-

Base Selection: Switching to a weaker base like K₂CO₃ or K₃PO₄ may be beneficial.[7]

-

Temperature Control: Avoid excessively high temperatures, as this can promote the dehalogenation pathway.[8]

-

-

-

Catalyst Inhibition: The ortho-diamine functionality could potentially chelate to the palladium center, leading to catalyst deactivation.

-

Mitigation:

-

Ligand Screening: The use of bulky ligands can disfavor the chelation of the diamine to the palladium center.

-

Protecting Groups: While less ideal due to the addition of extra synthetic steps, protection of one or both amino groups could be considered in very challenging cases.

-

-

-

Low Reactivity: If the reaction is sluggish or does not proceed to completion:

-

Increase Temperature: Cautiously increasing the reaction temperature may enhance the reaction rate.

-

More Active Catalyst System: Switching to a more active catalyst, such as a palladacycle or a system with a Buchwald ligand, can be effective.[9]

-

Boronic Acid Quality: Ensure the boronic acid is of high purity and has not degraded.

-

Safety & Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.[10][11][12][13]

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.[14]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10]

-

Reagent Handling:

-

4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine and many arylboronic acids are solids and should be handled with care to avoid inhalation of dust.

-

Organic solvents are flammable and should be kept away from ignition sources.[13]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Suzuki-Miyaura coupling of 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine is a powerful transformation for the synthesis of novel molecular architectures. By carefully selecting the catalyst, base, and solvent, and by being mindful of potential side reactions such as dehalogenation, researchers can achieve high yields of the desired products. This guide provides a solid foundation for successfully implementing this reaction in a research and development setting.

References

- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.

-

Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Wang, D., et al. (2018). A magnetically separable palladium catalyst containing a bulky N-heterocyclic carbene ligand for the Suzuki–Miyaura reaction. Green Chemistry, 20(1), 147-154.

- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. BenchChem.

- Aydin, F., et al. (2019). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 43(3), 1308-1318.

- BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.

- Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(16), 4945.

- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.

- Sznitko, L., et al. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 29(23), 5049.

- Wang, Y., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.

- Li, J., et al. (2012). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. Tetrahedron, 68(24), 4629-4634.

- Gielniewski, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(20), 5650-5657.

- Zhang, T., et al. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 29(10), 1269-1282.

- Asghar, M. N., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 23(1), 163.

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Purity Isolation of Benzimidazole Scaffolds Derived from 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

Executive Summary: The "Privileged Scaffold" Challenge

4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS: N/A for specific commercial salt, generic backbone focus) is a high-value intermediate used to synthesize 4-bromo-5-(trifluoromethyl)benzimidazoles and quinoxalines . These heterocyclic cores are "privileged scaffolds" in medicinal chemistry, frequently appearing in kinase inhibitors, antivirals, and antimicrobial agents due to the metabolic stability conferred by the trifluoromethyl (

However, the electronic asymmetry introduced by the adjacent

-

Regioisomerism: N-alkylation or condensation reactions often yield mixtures of 1,5- and 1,6-disubstituted isomers that are difficult to separate.

-

Reduced Basicity: The

group significantly lowers the -

Catalyst Poisoning/Residues: Subsequent Suzuki/Buchwald couplings on the bromine handle require strict Palladium (Pd) removal strategies to meet ICH guidelines (<10 ppm).

This guide details a field-proven purification workflow designed to resolve these specific issues.

Chemical Context & Critical Analysis

The Electronic Desymmetrization

The core diamine is electronically "confused."

-

Position 2-Amino: Ortho to the

group. The strong inductive effect ( -

Position 1-Amino: Ortho to the

atom. While bromine is electron-withdrawing, it is less deactivating than

Consequence: In condensation reactions (e.g., with aldehydes to form benzimidazoles), the 1-amino group is kinetically more nucleophilic. However, thermodynamic equilibration often leads to mixtures. When purifying, you are not just removing impurities; you are often separating structural isomers with nearly identical polarity.

The "Sticky" Silica Problem

Benzimidazoles are basic nitrogen heterocycles. On standard silica gel, they interact strongly with acidic silanol groups, leading to "tailing" (broad peaks) and poor resolution.

-

Solution: The mobile phase must be modified with a basic additive (Triethylamine or Ammonia) to cap silanol sites.

Visualizing the Workflow

The following logic gate describes the purification decision process based on the derivative type.

Figure 1: Decision tree for purifying 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine derivatives.

Detailed Protocols

Protocol A: Metal Scavenging (Pre-Purification)

Requirement: Essential if the bromine handle was used in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). Target: Reduce Pd < 10 ppm.[1]

Materials:

-

SiliaMetS® Thiol (or equivalent thiol-functionalized silica).

-

Solvent: THF or Ethyl Acetate.[2]

Procedure:

-

Dissolve the crude product in THF (10 volumes relative to mass).

-

Add SiliaMetS® Thiol (4 equivalents relative to the Pd catalyst loading).

-

Stir at 50°C for 4 hours . Note: Heat is crucial. Room temperature scavenging is often too slow for stable Pd-complexes.

-

Filter through a pad of Celite® to remove the scavenger.[2]

-

Concentrate the filtrate.[2]

Why this works: The thiol ligands on the silica have a higher affinity for Pd(II) than the nitrogen heterocycle, effectively sequestering the metal.

Protocol B: Modified Acid-Base Extraction

Requirement: General cleanup for benzimidazole derivatives.

Caveat: The

Procedure:

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

-

Acid Wash: Extract with 0.5 M HCl (mild acid).

-

Observation: Unreacted diamine and highly basic impurities migrate to the aqueous phase.

-

Critical Check: Due to the

group, the benzimidazole product might remain in the organic phase or precipitate at the interface. Check both phases by TLC.[3] -

Adjustment: If product stays in organic, increase acid strength to 1.0 M HCl.

-

-

Basification: Separate the aqueous layer (containing the product as a salt) and cool to 0°C.

-

Neutralization: Slowly add saturated

until pH ~8. Do not use strong NaOH, as electron-deficient rings can undergo hydrolysis. -

Extraction: Extract back into EtOAc, dry over

, and concentrate.

Protocol C: "Doped" Flash Chromatography

Requirement: Separation of regioisomers and removal of polar impurities.

Stationary Phase: High-performance spherical silica (20-40 µm). Mobile Phase:

-

Solvent A: Dichloromethane (DCM)

-

Solvent B: Methanol (MeOH) containing 1%

(Ammonium Hydroxide) .

Gradient Table:

| Time (CV) | % Solvent B | Purpose |

| 0–2 | 0% | Equilibrate / Elute non-polar impurities |

| 2–10 | 0% → 5% | Elute the "Fast" Isomer (usually the more hindered one) |

| 10–15 | 5% (Isocratic) | Separation plateau (Critical for isomer resolution) |

| 15–20 | 5% → 10% | Elute the "Slow" Isomer / Product |

| 20+ | 20% | Flush column |

Expert Insight: The ammonium hydroxide competes with the benzimidazole for the acidic silanol sites on the silica. Without it, the peaks will tail significantly, causing the two regioisomers to co-elute.

Protocol D: Fractional Recrystallization

Requirement: Final polishing to >99% purity.

Solvent System: Ethanol (EtOH) or Acetonitrile (MeCN). Procedure:

-

Dissolve the chromatographed product in minimal boiling EtOH.

-

Allow to cool slowly to Room Temperature (RT).

-

Seeding: If available, add a seed crystal of the desired isomer at 30°C.

-

Cool to 0°C for 2 hours.

-

Filter and wash with cold (

) EtOH.

Note on Isomers: Often, the symmetric nature of the crystal lattice prefers one regioisomer over the other. If a mixture is obtained from the column, recrystallization is the most effective way to enrich the major isomer to >99% de.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Broad/Streaking Peaks on TLC | Interaction with silica acidity. | Pre-treat TLC plate with 5% TEA in hexane before spotting. Add 1% TEA to eluent. |

| Product lost during Acid Extraction | The product remained in the organic layer. Do not discard organic layer until verified. Use stronger acid (1M HCl) or skip acid extraction and go to column. | |

| Pd content still >50 ppm | Pd complex is stable/insoluble. | Switch scavenger to SiliaMetS® TAAcOH (Triamine tetraacetic acid) or use activated carbon (Darco G-60) at reflux. |

| Inseparable Isomers | Electronic similarity. | Switch stationary phase to C18 (Reverse Phase) using Water/Acetonitrile with 0.1% Formic Acid. The hydrophobic difference of |

References

-

Biotage. (2023).[1] How to Remove Palladium in three easy steps.[4] Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Regioselective Synthesis of Unsymmetrical Vicinal Diamines.[5] Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Iron-Catalyzed Acceptorless Dehydrogenative Coupling...[6][7] Selective Synthesis of 1,2-Disubstituted Benzimidazoles. Retrieved from [Link]

-

MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.[6][8] Retrieved from [Link]

-

ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. biotage.com [biotage.com]

- 5. Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines [organic-chemistry.org]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. Frontiers | Iron-Catalyzed Acceptorless Dehydrogenative Coupling of Alcohols With Aromatic Diamines: Selective Synthesis of 1,2-Disubstituted Benzimidazoles [frontiersin.org]

- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine Couplings

Welcome to the technical support center for 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing coupling reactions with this versatile yet challenging building block. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your reaction yields.

The unique structure of 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine presents a duality in reactivity. The potent electron-withdrawing trifluoromethyl (-CF3) group significantly activates the C-Br bond toward oxidative addition in palladium-catalyzed cross-coupling reactions.[1] However, this same group deactivates the nucleophilicity of the adjacent amino groups. Furthermore, the ortho-diamine moiety can chelate the metal catalyst, potentially leading to catalyst inhibition. This guide provides strategies to navigate these competing effects.

Part 1: Troubleshooting Guide for Cross-Coupling Reactions

This section is formatted as a series of common problems encountered during cross-coupling reactions at the C-Br position, followed by expert analysis and actionable solutions.

Q1: My Buchwald-Hartwig amination reaction has stalled, resulting in low or no product yield. What are the most likely causes and how can I improve conversion?

This is the most frequently encountered issue. The low nucleophilicity of many amine coupling partners, combined with potential catalyst inhibition by the substrate's diamine, requires a carefully optimized catalytic system.

Possible Cause & Solution Pathway:

-

Inactive Catalyst Formation: The active Pd(0) catalyst may not be forming efficiently. Traditional Pd(II) sources like Pd(OAc)₂ require in situ reduction, which can be inefficient.[2][3]

-

Suboptimal Ligand Choice: This is a critical parameter. The electron-deficient nature of the aryl bromide and the potential for catalyst inhibition demand a specific class of ligand.

-

Solution: Use bulky, electron-rich biaryl phosphine ligands. Ligands such as BrettPhos , RuPhos , or tBuXPhos are highly effective.[3][4] These ligands promote the crucial, often rate-limiting, reductive elimination step and can prevent the diamine substrate from deactivating the palladium center.[5]

-

-

Incorrect Base Selection or Activity: The base is not only responsible for deprotonating the amine nucleophile but can also influence the catalyst's stability and activity.

-

Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard for a reason; they are highly effective.[2][3] However, if your coupling partner has base-sensitive functional groups, consider switching to weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require higher reaction temperatures.[2] The physical form of the base also matters; ensure it is a fine, free-flowing powder to maximize surface area and prevent clumping.[3]

-

-

Solvent and Temperature Effects: Inadequate temperature or an inappropriate solvent can lead to poor solubility and slow reaction kinetics.

-

Solution: Anhydrous, degassed aprotic polar solvents such as toluene , dioxane , or THF are standard. For particularly challenging couplings, higher boiling point solvents may be necessary to reach the required temperatures of 80-110 °C.[2]

-

Q2: I am observing a significant amount of hydrodehalogenation (Ar-Br → Ar-H) as a major side product. How can this be minimized?

Hydrodehalogenation is a common side reaction, particularly with electron-rich ligands and certain bases. It occurs when the aryl halide is reduced instead of coupled.

Possible Cause & Solution Pathway:

-

Base-Mediated Reduction: The base itself can sometimes act as a hydride source, especially at elevated temperatures.

-

Solution: Switch to a more sterically hindered base like LHMDS or potassium hexamethyldisilazide (KHMDS). These are less likely to participate in side reactions.

-

-

Solvent as a Hydride Source: Trace water or protic impurities in the solvent can lead to protodehalogenation.

-

Solution: Ensure all reagents and the solvent are rigorously dried and degassed. Using freshly distilled solvent from a suitable drying agent is recommended.

-

-

Catalyst System Tuning: The choice of ligand and palladium source can influence the prevalence of this side reaction.

-

Solution: Slightly lowering the catalyst loading or the reaction temperature can sometimes disfavor the reduction pathway relative to the desired coupling.

-

Q3: My Suzuki-Miyaura coupling is sluggish and gives incomplete conversion, despite the activated C-Br bond.

While the electron-withdrawing -CF3 group facilitates the initial oxidative addition step, issues can still arise during the transmetalation or reductive elimination phases of the catalytic cycle.[6][7]

Possible Cause & Solution Pathway:

-

Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow if the conditions are not optimal.

-

Solution: The choice and quality of the base are critical. An aqueous solution of a base like K₃PO₄ or K₂CO₃ is often required to facilitate this step. Ensure the boronic acid is of high quality, as degradation via protodeboronation is a common issue.[8] For particularly sensitive substrates, consider using more stable boronic acid derivatives like MIDA or pinacol esters.[8]

-

-

Poor Boronic Acid Solubility/Activity: The boronic acid may not be fully dissolved or activated.

-

Solution: A co-solvent system, such as toluene/water or dioxane/water, is often necessary. Ensure vigorous stirring to overcome phase-transfer limitations.[9]

-

-

Slow Reductive Elimination: While less common for Suzuki couplings than for Buchwald-Hartwig, a slow final step can still be a bottleneck.

-

Solution: Employing bulky, electron-rich ligands such as SPhos or XPhos can accelerate reductive elimination and improve overall turnover.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary strategic decision when designing a synthesis using this molecule?

The main decision is whether to perform the cross-coupling reaction on the C-Br bond directly, or to first protect/derivatize the ortho-diamine moiety by forming a heterocycle (e.g., a benzimidazole or quinoxaline).[10][11] Forming the heterocycle first protects the amines, prevents catalyst chelation, and can simplify purification. The resulting bicyclic system can then undergo a subsequent cross-coupling reaction.

Q2: How can I purify the final coupled products, which are often polar due to the free diamine?

Purification can be challenging but is manageable with the right strategy.

-

Silica Gel Chromatography: This is the most common method. Due to the polarity of the diamine, you may need a more polar eluent system than usual (e.g., transitioning from hexane/ethyl acetate to ethyl acetate/methanol). Adding a small amount of triethylamine (~1%) to the eluent can prevent the product from streaking on the silica gel by neutralizing acidic sites.

-

Acid-Base Extraction: For removing non-polar impurities, an acid wash can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated diamine product will move to the aqueous layer. The aqueous layer can then be separated, neutralized with a base (e.g., NaOH), and re-extracted with an organic solvent to recover the purified product.

-

Recrystallization: If your final product is a crystalline solid, recrystallization is an excellent method for achieving high purity. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

Q3: Can I selectively functionalize only one of the amino groups?

Selective mono-functionalization of the diamine is difficult due to the similar reactivity of the two amino groups. While the -CF3 group does impart some electronic and steric differentiation, achieving high selectivity in a mono-N-arylation or mono-N-acylation reaction is challenging. For selective modification, a protection strategy is typically required.

Part 3: Protocols & Data Summaries

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

| Reaction Type | Pd Precatalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Notes & Citations |

| Buchwald-Hartwig | BrettPhos Pd G3 (1-2) | BrettPhos (1.2x Pd) | NaOtBu (1.5) | Toluene or Dioxane | 100-110 | Ideal for electron-deficient systems.[3][4] |

| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5) or SPhos Pd G2 (1-2) | (SPhos) | K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 80-100 | Aqueous base is crucial for transmetalation.[1][8] |

| Sonogashira | Pd(PPh₃)₂Cl₂ (3) | (PPh₃) | Triethylamine (2.0) | THF or DMF | 40-80 | Requires a copper(I) co-catalyst (e.g., CuI, 5 mol%).[1] |

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for each specific amine coupling partner.

-

Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv.), the ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube or reaction vial equipped with a stir bar.[1][3]

-

Add 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

-

Seal the vessel, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene, to achieve a ~0.1 M concentration) via syringe under an inert atmosphere (Argon or Nitrogen).

-

Reaction: Place the vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 8-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography as described in the FAQ section.

Protocol 2: Synthesis of a 2-Substituted-4-(trifluoromethyl)benzimidazole Derivative

This protocol describes a common condensation reaction to form a heterocycle.[10]

-

Reaction Setup: To a round-bottom flask, add 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine (1.0 equiv.) and the desired aldehyde (1.0 equiv.).

-

Add a suitable solvent such as ethanol or acetonitrile (to achieve a ~0.2 M concentration).

-

Reaction: Add a catalytic amount of an acid (e.g., a few drops of acetic acid) or an oxidizing agent like Rose Bengal (2 mol%) if performing a visible-light mediated reaction.[10]

-

Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting diamine is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can often be purified by direct recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Caption: Strategic choices for functionalizing the substrate.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. (2025). Benchchem.

- Alternative reagents to 3-Isopropylbenzene-1,2-diamine for heterocycle synthesis. (n.d.). Benchchem.

- Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate.

- Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,3-Diaminotoluene. (2025). Benchchem.

- Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate.

- A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. (2007). Organic Chemistry Portal.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights.

- Optimization of Buchwald-Hartwig amination conditions. (n.d.). Benchchem.

- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics - ACS Publications.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). Benchchem.

- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.

- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.

- Palladium catalyzed couplings. (n.d.). Organic Chemistry II - Lumen Learning.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

Technical Support Center: Handling & Stabilization of Halogenated o-Phenylenediamines

Topic: Preventing oxidation of 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine Case ID: OPD-OX-PREV-043 Classification: Advanced Organic Synthesis / Air-Sensitive Handling

Executive Summary: The Stability Paradox

4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS: 157590-60-8) presents a specific synthetic challenge. While the trifluoromethyl (

Upon exposure to atmospheric oxygen, light, or transition metals, this compound undergoes a radical cascade to form quinone diimines , which rapidly dimerize into colored phenazines or polymerize into insoluble tars (often referred to as "aniline blacks").

This guide provides a self-validating workflow to prevent this degradation during storage, reaction, and purification.

Module 1: Storage & Pre-Reaction Handling

Status: Critical Control Point

FAQ: Why is my "white" powder turning purple/brown?

A: This is the visual signature of 2,3-diaminophenazine formation and subsequent polymerization. Even trace oxidation creates intense coloration. The

Protocol A: The "Salt Shield" Strategy

The free base is inherently unstable. If you are not using the material immediately, convert it to the dihydrochloride salt. The protonation of the amines (

-

Dissolution: Dissolve the crude diamine in minimal degassed ethyl acetate or ethanol.

-

Precipitation: Add 4M HCl in dioxane (or concentrated aqueous HCl dropwise) at 0°C under Argon.

-

Filtration: Filter the precipitate rapidly under an inert blanket.

-

Storage: Store the salt at -20°C. It is stable for months, whereas the free base degrades in days.

Technical Insight: The salt must be "free-based" in situ only when the next reaction step is ready to proceed.

Module 2: Reaction Optimization (The "During" Phase)

Status: Active Intervention

FAQ: How do I prevent tar formation during cyclization (e.g., to Benzimidazoles)?

A: Tar formation is often catalyzed by the very conditions used for cyclization (heat + acid). You must decouple the oxidation mechanism from the condensation mechanism.

The "Just-in-Time" Free-Basing Workflow

Do not isolate the free diamine if possible. Use this telescoping sequence:

Figure 1: The "Just-in-Time" workflow minimizes the lifespan of the unstable free base species, reducing the window for oxidative side reactions.

Critical Solvents & Additives Table

The choice of solvent and additive can actively scavenge radical initiators.

| Component | Recommendation | Mechanism of Action |

| Solvent | Degassed MeOH or DMF | Remove dissolved |

| Additive | Sodium Dithionite ( | A potent reducing agent.[1] Add 1-5 mol% to aqueous reaction mixtures to reverse early-stage oxidation [1]. |

| Additive | L-Ascorbic Acid | Organic-soluble antioxidant. Useful in non-aqueous cyclizations to scavenge radical cations [2]. |

| Catalyst | Avoid Fe/Cu salts | Trace metals catalyze the conversion of phenylenediamine to phenazine. Use non-metallic stir bars (PTFE). |

Module 3: Workup & Purification (The "After" Phase)

Status: High Risk Zone

FAQ: The product degrades on the silica column. What is happening?

A: Silica gel is slightly acidic and often contains trapped oxygen and trace iron. This environment mimics an oxidative reaction vessel. The large surface area accelerates the degradation of electron-rich amines.

Troubleshooting Protocol: The "Buffered" Workup

-

Quench: If the reaction used heat, cool to 0°C immediately.

-

Reductive Wash: Wash the organic layer with a 5% aqueous solution of Sodium Metabisulfite or Sodium Dithionite . This reduces any o-quinone diimines back to the diamine before they polymerize [3].

-

Column Neutralization: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexane. This neutralizes acidic sites on the silica that catalyze oxidation.

-

Alternative: If the product is sufficiently non-polar, consider Neutral Alumina instead of silica, or skip chromatography in favor of recrystallization from degassed ethanol/water.

Deep Dive: The Oxidation Mechanism

Understanding why this happens allows you to predict failure points. The

Figure 2: The oxidation cascade. Note that reducing agents (Dithionite) can reverse the Diimine stage, but cannot reverse Phenazine/Polymer formation.

References

-

BenchChem. (2025).[2][3] Technical Support Center: o-Phenylenediamine (OPD) Synthesis - Troubleshooting Guide. BenchChem Technical Repository. Link

-

Li, X., et al. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Omega. Link

-

Organic Syntheses. (1943). o-Phenylenediamine Purification and Storage.[1][2][4][5][6] Organic Syntheses, Coll. Vol. 2, p.501. Link

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-Bromo-1-trifluoromethoxy-2-trifluoromethyl-benzene (Structural Analog). MilliporeSigma.[2] Link

-

WIPO. (2022). Process for the Purification of Phenylenediamines.[3][6][7][8] World Intellectual Property Organization, WO/2022/071874. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. fishersci.com [fishersci.com]

- 6. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Technical Support Center: Improving Reaction Selectivity with 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

Welcome to the technical support center for 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but electronically complex building block. Our goal is to provide you with a deep, mechanistic understanding of its reactivity and to offer practical, field-tested solutions to common selectivity challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: The Core Challenge: Understanding Differential Reactivity

The primary hurdle in using 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine is the non-equivalence of its two amino groups. The electronic environment created by the adjacent bromo and trifluoromethyl substituents dictates their nucleophilicity, which is the key to controlling reaction selectivity.

FAQ: Why are the two amino groups not equally reactive?

The reactivity of each amino group is modulated by the powerful inductive and resonance effects of the neighboring substituents.

-

The Trifluoromethyl (-CF3) Group : This is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1] It significantly reduces the electron density of the entire aromatic ring and, most acutely, the adjacent amino group at the C1 position, thereby decreasing its nucleophilicity.[1][2]

-

The Bromo (-Br) Group : As a halogen, bromine is electronegative and deactivates the ring through an inductive effect (-I).[3] However, it also possesses lone pairs of electrons that can be donated into the ring via a positive mesomeric or resonance effect (+M).[4] While the overall effect is deactivating, the resonance donation partially offsets the inductive withdrawal.

-

The Amino (-NH2) Groups : These are strongly electron-donating and activating groups.[2]

The result is a significant electronic imbalance. The amino group at C1 is severely deactivated by the adjacent -CF3 group. The amino group at C2 is only moderately deactivated by the adjacent -Br group.

FAQ: Which amino group is more nucleophilic and why?

The amino group at the C2 position (ortho to the bromine) is significantly more nucleophilic.

The intense electron-withdrawing nature of the -CF3 group pulls electron density away from the C1-amine far more effectively than the -Br group does from the C2-amine. Consequently, the lone pair on the nitrogen of the C2-amine is more available for nucleophilic attack. This intrinsic difference is the foundation upon which selective synthesis is built.

Logic of Differential Nucleophilicity

Caption: Electronic influence of substituents on amine nucleophilicity.

Section 2: Troubleshooting Guide for Common Synthetic Transformations

This section addresses specific problems encountered during the synthesis of common heterocyclic scaffolds from the title diamine.

A. Benzimidazole Synthesis

The condensation of an o-phenylenediamine with an aldehyde or carboxylic acid is a fundamental route to benzimidazoles.[5][6] With this substrate, two major issues can arise: poor regioselectivity and unwanted over-reaction.

Problem 1: A mixture of regioisomers is formed.

-

Probable Cause: While the N2-amine is more reactive, harsh reaction conditions (e.g., high temperatures, strong acids) can provide sufficient energy to overcome the activation barrier for the less reactive N1-amine, leading to a thermodynamic mixture of products. The reaction may not be under kinetic control.

-

Recommended Solutions:

-

Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable rate. Start at room temperature or even 0 °C and only warm if necessary. This favors the kinetically preferred pathway, which is the attack from the more nucleophilic N2-amine.

-

Catalyst Choice: For condensations with carboxylic acids (Phillips Condensation), use milder acidic catalysts like polyphosphoric acid (PPA) at moderate temperatures (120-140 °C) instead of stronger mineral acids that might require higher temperatures.

-

Stoichiometry with Aldehydes: Use a slight excess (1.1 eq) of the aldehyde to ensure full conversion of the diamine, but avoid a large excess which can lead to side reactions.[7]

-

Detailed Protocol: Regioselective Synthesis of 6-Bromo-7-(trifluoromethyl)-2-aryl-1H-benzimidazole

-

Dissolve 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol or a 3:1 mixture of CHCl3:MeOH.[8]

-

Add the desired aromatic aldehyde (1.05 - 1.1 eq).

-

Add a catalyst if required. For a greener approach, supported gold nanoparticles (e.g., Au/TiO2) have been shown to promote selective cyclization to 2-substituted benzimidazoles under ambient conditions.[8][9] Alternatively, for a simple oxidative cyclocondensation, a mild oxidant like air or catalytic iodine can be used.[10]

-

Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

-

Upon completion, concentrate the reaction mixture and purify the product by column chromatography or recrystallization.

-

Validation: Confirm the regiochemistry using 2D NMR (NOESY, HMBC) to establish correlations between the protons on the 2-aryl substituent and the protons on the benzimidazole core.

Problem 2: Formation of the 1,2-disubstituted benzimidazole as a major byproduct when using aldehydes.

-

Probable Cause: After the initial formation of the 2-substituted benzimidazole, the remaining N-H proton can be sufficiently acidic to be removed, and the resulting benzimidazolide anion can react with a second molecule of aldehyde, which is then reduced in situ to form a 1-benzyl-type substituent. This is often promoted by excess aldehyde and certain catalysts.[7][11]

-

Recommended Solutions:

-

Strict Stoichiometric Control: Do not use more than 1.1 equivalents of the aldehyde. The reaction should be monitored carefully, and if possible, stopped before all the starting diamine is consumed to minimize the formation of the disubstituted product.

-

Catalyst Systems: Employ catalyst systems known to favor mono-condensation. As mentioned, heterogeneous catalysts like Au/TiO2 are effective.[9] Some protocols use air as the oxidant, which is mild enough to prevent the secondary reaction sequence.[10]

-

Solvent Choice: In some cases, solvent can play a key role. Erbium(III) triflate in water has been reported to selectively produce 1,2-disubstituted products, so avoiding such conditions would be prudent if the 2-substituted product is desired.[7]

-

B. Quinoxaline Synthesis

Quinoxalines are typically synthesized by condensing an o-phenylenediamine with an α-dicarbonyl compound.[12][13] Given the deactivated nature of the diamine, sluggish reactions are the primary concern.

Problem: The reaction is slow, incomplete, or results in low yields.

-

Probable Cause: The overall reduced nucleophilicity of the diamine due to two electron-withdrawing groups slows the initial condensation step.

-

Recommended Solutions:

-

Mild Acid Catalysis: The reaction is often catalyzed by a weak acid. Acetic acid is an excellent choice as it can serve as both the catalyst and solvent, protonating one of the carbonyl groups of the dicarbonyl compound and making it more electrophilic.

-

Solvent and Temperature: Ethanol or methanol are also common solvents. Refluxing gently in ethanol with a catalytic amount of acetic acid is a standard and effective procedure.

-

Microwave Irradiation: To accelerate the reaction, microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes.[13] However, monitor carefully to avoid side-product formation.

-

Detailed Protocol: Synthesis of 6-Bromo-7-(trifluoromethyl)quinoxaline

-

To a solution of 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in ethanol or glacial acetic acid, add the α-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) (1.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration.

-

If the product remains in solution, pour the mixture into ice-water and neutralize with a base (e.g., NaHCO3 solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure quinoxaline.

C. Selective Mono-N-Acylation/Alkylation

Controlling functionalization to a single amino group is the ultimate test of selectivity.

Problem: A mixture of mono- and di-functionalized products is obtained.

-

Probable Cause: The electrophile (e.g., an acyl chloride or alkyl halide) is too reactive, or the reaction conditions are too harsh, allowing for the reaction to proceed at the less-reactive N1-amine after the N2-amine has reacted.

-

Recommended Solutions:

-

Inverse Addition at Low Temperature: Dissolve the diamine in a suitable aprotic solvent (e.g., THF, DCM) with a non-nucleophilic base (e.g., triethylamine, DIPEA) and cool the solution to 0 °C or -20 °C. Then, slowly add a solution of the electrophile (1.0 eq) dropwise. This maintains a low concentration of the electrophile, ensuring it reacts preferentially with the more nucleophilic N2 site.

-

Use of CO2 as a Temporary Protecting Group: Carbon dioxide can react reversibly with amines to form carbamates. It has been shown to be an effective, "traceless" protecting group to achieve selective mono-acylation of diamines.[14] Bubbling CO2 through the reaction mixture can selectively and temporarily protect the more reactive amine, allowing the less reactive one to be functionalized, or it can modulate reactivity to favor mono-acylation.

-

Choice of Electrophile: Use less reactive electrophiles if possible. For example, an acid anhydride may offer better control than a highly reactive acyl chloride.

-

Troubleshooting Workflow: Poor Selectivity

Caption: A decision-making workflow for troubleshooting selectivity issues.

Section 3: Summary and Data Tables

Table 1: Troubleshooting at a Glance

| Problem | Common Reaction | Probable Cause(s) | Key Solutions |

| Mixture of Regioisomers | Benzimidazole Synthesis | Reaction under thermodynamic control (high temp); overly aggressive catalyst. | Lower temperature (0 °C to RT); use milder acid (PPA); confirm with 2D NMR. |

| Unwanted Di-substitution | Benzimidazole (from aldehyde) | Excess aldehyde; non-selective catalyst; prolonged reaction time. | Strict 1:1 stoichiometry; use air oxidation or Au/TiO2 catalyst; monitor carefully. |

| Low Yield / Sluggish Reaction | Quinoxaline Synthesis | Reduced nucleophilicity of the diamine due to EWGs. | Use catalytic acetic acid; gentle reflux; consider microwave irradiation. |

| Mixture of Mono/Di-acylation | N-Functionalization | Highly reactive electrophile; lack of temperature control. | Inverse addition of electrophile at low temperature; strict stoichiometry. |

Table 2: Properties of 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

| Property | Value | Source |

| Molecular Formula | C₇H₆BrF₃N₂ | [15] |

| Molecular Weight | 255.04 g/mol | [15] |

| CAS Number | 157590-60-8 | [15] |

| Appearance | Solid | - |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | [15] |

| logP | 2.63 | [15] |

References

-

Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. Available from: [Link]

-

Directing Groups in SE Ar. Available from: [Link]

-

Electrophilic aromatic directing groups. Wikipedia. Available from: [Link]

-

Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal. Available from: [Link]

-

Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC. Available from: [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available from: [Link]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Available from: [Link]

-

Is diazotization of o-phenylenediamine to benzotriazole reversible?. Chemistry Stack Exchange. Available from: [Link]

-

The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. Available from: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. PMC. Available from: [Link]

-

Diastereo- and regioselective addition of thioamide dianions to imines and aziridines: synthesis of N-thioacyl-1,2-diamines and N-thioacyl-1,3-diamines. PubMed. Available from: [Link]

-

One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Available from: [Link]

-

A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available from: [Link]

-

Synthesis of highly substituted aniline and o-phenylenediamine derivatives containing various substitution patterns. PubMed. Available from: [Link]

-

Substitutent Effects on Electrophilic Aromatic Substitution. Wipf Group, University of Pittsburgh. Available from: [Link]

-

Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available from: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. Available from: [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

-

Directing Effects of the Substituents on EAS. KPU Pressbooks. Available from: [Link]

-

Quinoxaline synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthetic challenges in Bro5 chemical space. Available from: [Link]

-

4-Bromo-3-fluorobenzene-1,2-diamine. PubChem. Available from: [Link]

-

How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]

-

Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry (RSC Publishing). Available from: [Link]

-

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. MySkinRecipes. Available from: [Link]

-

Synthesis of 1,2-diamines. Organic Chemistry Portal. Available from: [Link]

-

Innate C-H trifluoromethylation of heterocycles. PMC. Available from: [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Available from: [Link]

-

Recent advances in [4 + 4] annulation of conjugated heterodienes with 1,4-dipolar species for the synthesis of eight-membered heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

-

Practical and innate C–H functionalization of heterocycles. PMC. Available from: [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. asianpubs.org [asianpubs.org]

- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 14. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. chemscene.com [chemscene.com]

Technical Support Center: Managing the Stability of 4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE in Solution

Welcome to the technical support center for 4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the stability of this compound in solution. Phenylenediamines are known for their sensitivity, and this resource offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE.

| Issue | Potential Cause | Recommended Solution |

| Solution turns a dark color (e.g., brown, purple) upon dissolution or over time. | Oxidation: Phenylenediamines are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat. This leads to the formation of colored quinone-diimine or polymeric species.[1] | Inert Atmosphere: All handling of the solid and its solutions should be performed under an inert atmosphere, such as argon or nitrogen, using a glovebox or Schlenk line techniques.[1] Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.[1] Protection from Light: Store solutions in amber vials or wrap glassware in aluminum foil to prevent photo-oxidation.[1] |

| Inconsistent or poor results in chemical reactions. | Degraded Starting Material: The use of oxidized or degraded 4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE can introduce impurities that may interfere with your reaction, poison catalysts, or lead to the formation of unwanted byproducts.[1] | Purity Check: Before use, verify the purity of your compound. This can be done by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Proper Storage: Ensure the solid compound is stored correctly in a tightly sealed container, under an inert atmosphere, at refrigerated temperatures (2-8°C), and protected from light and moisture.[1][2] |

| Precipitation of the compound from the solution. | Poor Solubility: The compound may have limited solubility in the chosen solvent. Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature may cause the compound to precipitate. | Solubility Testing: If solubility data is unavailable for your specific solvent system, it is crucial to perform a solubility test. A general protocol for this is provided in the "Experimental Protocols" section. Solvent Selection: Consider using a different, deoxygenated solvent in which the compound is more soluble. Common solvents for similar compounds include dichloromethane, ethyl acetate, and toluene.[1] Temperature Control: Maintain a constant and appropriate temperature for your solution. |

| Formation of unexpected byproducts in reactions. | Reaction with Impurities or Degradation Products: The trifluoromethyl group can be sensitive to certain reaction conditions, and degradation products of the diamine can participate in side reactions. Incompatible Reagents: The diamine functionality is basic and can react with strong acids. The aromatic ring can be susceptible to strong oxidizing agents.[3][4][5] | Reagent Compatibility: Ensure that all reagents used in your reaction are compatible with the diamine and trifluoromethyl functional groups. Avoid strong oxidizing agents, strong acids, and strong bases.[3][4][5] Reaction Monitoring: Closely monitor your reaction's progress using techniques like Thin-Layer Chromatography (TLC), HPLC, or Gas Chromatography (GC) to detect the formation of byproducts early.[6] |

Frequently Asked Questions (FAQs)

Q1: How should I store solid 4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE?

A1: To maintain its integrity, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[7] It is recommended to store it in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[3][8] For long-term stability, refrigeration at 2-8°C is advised.[2]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The most significant degradation pathway for phenylenediamines in solution is oxidation. The two amine groups are readily oxidized by atmospheric oxygen, leading to the formation of highly colored and often polymeric impurities. This process can be catalyzed by light and trace metal impurities.

Caption: Simplified proposed oxidation pathway.

Q3: Which solvents are best for preparing a stock solution?

A3: The choice of solvent will depend on your specific experimental needs. However, it is crucial to use a high-purity, anhydrous, and deoxygenated solvent. Common choices for similar aromatic diamines include deoxygenated dichloromethane, ethyl acetate, or toluene.[1] It is strongly recommended to perform a solubility test to determine the optimal solvent for your desired concentration.

Q4: How can I prepare a stable stock solution?

A4: To prepare a stable stock solution, follow these steps:

-

Use a high-purity, deoxygenated solvent.

-

Perform all weighing and dissolution steps under an inert atmosphere (e.g., in a glovebox).

-

Use an amber glass vial or a clear vial wrapped in aluminum foil to protect the solution from light.

-

Store the solution at a reduced temperature (2-8°C) when not in use.

-

For extended storage, consider aliquoting the stock solution into smaller, single-use vials to minimize repeated warming and exposure to trace amounts of air.

Q5: How can I monitor the stability of my solution over time?

A5: The stability of your solution can be monitored by periodically analyzing it using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method. By comparing the peak area of the parent compound and observing the emergence of new peaks over time, you can quantify its degradation.

Experimental Protocols

Protocol 1: General Procedure for Determining Solubility

This protocol uses the isothermal shake-flask method to determine the solubility of 4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE in a chosen solvent.[9]

Materials:

-

4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE

-

Selected organic solvent (high-purity, deoxygenated)

-

Amber glass vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the deoxygenated solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a volumetric flask.

-

Dilute the filtered solution to a known volume with the same solvent.

-

Analyze the concentration of the compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Workflow for solubility determination.

Protocol 2: Monitoring Solution Stability by HPLC

Materials:

-

Stock solution of 4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid)

Procedure:

-

Prepare the stock solution as described in the FAQs.

-

Immediately after preparation (t=0), take an aliquot of the solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.

-

Store the stock solution under the desired conditions (e.g., at room temperature on the benchtop, protected from light, or at 2-8°C).

-